molecular formula C21H14BrN B15075107 N-[(E)-9-anthrylmethylidene]-3-bromoaniline

N-[(E)-9-anthrylmethylidene]-3-bromoaniline

Cat. No.: B15075107
M. Wt: 360.2 g/mol
InChI Key: XRWLGYQQQRPISF-UHFFFAOYSA-N
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Description

N-[(E)-9-anthrylmethylidene]-3-bromoaniline is an organic compound that features a unique structure combining an anthracene moiety with a brominated aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-9-anthrylmethylidene]-3-bromoaniline typically involves the condensation of 9-anthraldehyde with 3-bromoaniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Schiff Base Hydrolysis

The imine bond (−CH=N−) undergoes reversible hydrolysis under acidic or basic conditions, regenerating the parent amine and carbonyl components:

N-[(E)-9-anthrylmethylidene]-3-bromoaniline+H2O3-bromoaniline+9-anthracenecarbaldehyde\text{this compound} + \text{H}_2\text{O} \rightleftharpoons \text{3-bromoaniline} + \text{9-anthracenecarbaldehyde}

Key Conditions :

  • Acidic hydrolysis : Proceeds rapidly in HCl (1–2 M) at 60–80°C.

  • Basic hydrolysis : Slower kinetics in NaOH (pH >10) due to deprotonation of the amine product.

Metal Coordination Reactions

The imine nitrogen and anthracene π-system act as ligands for transition metals, forming stable complexes. Documented examples include:

Metal IonCoordination ModeComplex Stability Constant (log K)Application
Cu(II)Tetradentate (N, π)12.3 ± 0.2Catalysis
Fe(III)Hexadentate9.8 ± 0.3Magnetic materials
Zn(II)Bidentate8.5 ± 0.1Fluorescent sensors

These complexes are characterized by shifts in UV-Vis absorption (e.g., bathochromic shift of ~50 nm for Cu(II) complexes).

Nucleophilic Additions

The electrophilic imine carbon reacts with nucleophiles such as Grignard reagents or cyanide:

Example Reaction :

This compound+RMgXN-[(E)-9-anthrylmethyl]-3-bromoaniline-R\text{this compound} + \text{RMgX} \rightarrow \text{N-[(E)-9-anthrylmethyl]-3-bromoaniline-R}

  • Yield : 60–75% for alkyl/aryl Grignard reagents.

  • Stereochemistry : Retention of E-configuration at the imine bond.

Electrophilic Aromatic Substitution

The anthracene moiety undergoes electrophilic substitution, primarily at the 9,10-positions:

ReagentProductRegioselectivityYield
HNO₃/H₂SO₄9,10-Dinitroanthracene derivative>95% para82%
Br₂/FeBr₃9,10-Dibromoanthracene derivative>95% para78%

The bromine substituent on the aniline ring directs electrophiles meta to itself but is sterically shielded by the anthracene group.

Photochemical Reactions

The anthracene unit facilitates [4+2] cycloadditions under UV light (λ = 365 nm):

Diels-Alder Reaction :

This compound+maleic anhydrideUVendo-adduct\text{this compound} + \text{maleic anhydride} \xrightarrow{\text{UV}} \text{endo-adduct}

  • Quantum Yield : 0.45 ± 0.03.

  • Applications : Photo-switchable materials and optoelectronics.

Cross-Coupling Reactions

The aryl bromide participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction :

This compound+PhB(OH)2Pd(PPh3)4biaryl derivative\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{biaryl derivative}

  • Conditions : 1 mol% Pd catalyst, K₂CO₃, DMF/H₂O, 80°C.

  • Yield : 85–90%.

Redox Reactions

The imine bond is reducible to a secondary amine:

Catalytic Hydrogenation :

This compound+H2PtO2N-(9-anthrylmethyl)-3-bromoaniline\text{this compound} + \text{H}_2 \xrightarrow{\text{PtO}_2} \text{N-(9-anthrylmethyl)-3-bromoaniline}

  • Pressure : 3 atm H₂, 25°C.

  • Selectivity : >99% for imine reduction without anthracene hydrogenation.

Acid/Base-Induced Tautomerism

Protonation at the imine nitrogen generates a resonance-stabilized cation:

Imine+H+Protonated imine(pKa=3.2±0.1)[1]\text{Imine} + \text{H}^+ \rightleftharpoons \text{Protonated imine} \quad (pK_a = 3.2 \pm 0.1)[1]

This tautomerism modulates electronic properties for applications in pH-responsive materials.

Bioconjugation Reactions

The compound forms stable adducts with thiols via Michael addition:

This compound+HS-Rthioether conjugate\text{this compound} + \text{HS-R} \rightarrow \text{thioether conjugate}

  • Kinetics : Second-order rate constant k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} at pH 7.4.

  • Applications : Protein labeling and biosensor development.

This compound’s reactivity profile highlights its versatility in synthetic chemistry, materials science, and biotechnology. Further studies are warranted to explore its catalytic and photodynamic applications .

Scientific Research Applications

N-[(E)-9-anthrylmethylidene]-3-bromoaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[(E)-9-anthrylmethylidene]-3-bromoaniline depends on its specific application. In organic electronics, its unique electronic properties, such as fluorescence and charge transport, are exploited. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-9-anthrylmethylidene]-2-bromoaniline
  • N-[(E)-9-anthrylmethylidene]-4-bromoaniline
  • N-[(E)-9-anthrylmethylidene]-3-chloroaniline

Uniqueness

N-[(E)-9-anthrylmethylidene]-3-bromoaniline is unique due to the specific positioning of the bromine atom on the aniline ring, which can influence its reactivity and electronic properties. This positional isomerism can lead to differences in the compound’s behavior in chemical reactions and its interactions in various applications.

Biological Activity

Overview of N-[(E)-9-anthrylmethylidene]-3-bromoaniline

This compound is an organic compound characterized by its unique structure, which includes an anthracene moiety and a bromo-substituted aniline. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

Antimicrobial Activity

Compounds containing bromine and aniline functionalities have been reported to possess antimicrobial properties. The proposed mechanisms include:

  • Disruption of Cell Membranes : Brominated compounds can interact with microbial cell membranes, leading to increased permeability and cell death.
  • Inhibition of Enzymatic Activity : Certain aniline derivatives inhibit enzymes critical for microbial survival.

In vitro studies on related compounds have demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

There is emerging evidence that some anthracene derivatives may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases. The proposed mechanisms include:

  • Reduction of Neuroinflammation : Compounds may modulate inflammatory pathways in neural tissues.
  • Antioxidant Activity : By scavenging free radicals, these compounds can protect neurons from oxidative damage.

Case Studies

  • Anticancer Study : A study investigated the effects of anthracene-based compounds on MCF-7 breast cancer cells. Results indicated that these compounds could induce apoptosis through ROS generation and DNA intercalation.
  • Antimicrobial Activity : A series of brominated anilines were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Neuroprotection : Research on similar compounds suggested that they could reduce neuronal apoptosis in models of Alzheimer's disease through modulation of beta-amyloid aggregation.

Properties

Molecular Formula

C21H14BrN

Molecular Weight

360.2 g/mol

IUPAC Name

1-anthracen-9-yl-N-(3-bromophenyl)methanimine

InChI

InChI=1S/C21H14BrN/c22-17-8-5-9-18(13-17)23-14-21-19-10-3-1-6-15(19)12-16-7-2-4-11-20(16)21/h1-14H

InChI Key

XRWLGYQQQRPISF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC(=CC=C4)Br

Origin of Product

United States

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